Tetrafluoroboric acid

Descripción

Propiedades

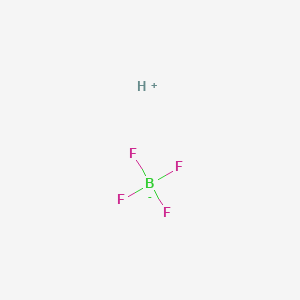

IUPAC Name |

hydron;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4/c2-1(3,4)5/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGCEQLVLXJUCC-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[B-](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HBF4, BF4H | |

| Record name | FLUOROBORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029739 | |

| Record name | Fluoboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluoroboric acid appears as a colorless odorless poisonous liquid. Corrosive to metals and tissue. It is used in electroplating, metal cleaning and making diazo salts., Liquid, Colorless liquid; [ICSC] Pungent odor; [Alfa Aesar MSDS], COLOURLESS LIQUID. | |

| Record name | FLUOROBORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrafluoroboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

130 °C decomposes | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, ethanol | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Approximately 1.8 g/cu cm, Relative density (water = 1): 1.4 (50% solution) | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5.0 [mmHg] | |

| Record name | Tetrafluoroboric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

16872-11-0 | |

| Record name | FLUOROBORIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/763 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrafluoroboric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16872-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroboric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016872110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluoboric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROBORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H429WZ9FBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOBORIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2083 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROBORIC ACID (aqueous solution ≥ 25 %) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1040 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Tetrafluoroboric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tetrafluoroboric acid (HBF₄), a commercially significant strong acid with diverse applications in research and industry. The information is presented to be a valuable resource for professionals in chemistry, materials science, and drug development.

Physical Properties of Tetrafluoroboric Acid

Tetrafluoroboric acid is typically encountered as a colorless and odorless aqueous solution, as the anhydrous form is not stable.[1][2] The physical characteristics of its aqueous solutions are crucial for its handling and application in various experimental and industrial settings.

Quantitative Physical Data

The following table summarizes the key physical properties of tetrafluoroboric acid. It is important to note that many of these properties are concentration-dependent, and the values provided are for the commercially available aqueous solutions unless otherwise specified.

| Property | Value | Notes and Conditions |

| Molecular Formula | HBF₄ | |

| Molecular Weight | 87.81 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -90 °C (-130 °F; 183 K) | [4] |

| Boiling Point | 130 °C (266 °F; 403 K) | Decomposes upon boiling.[1][4] |

| Density | Approximately 1.38 g/mL at 20 °C | For a 49.5-50.5% aqueous solution.[3] |

| Approximately 1.4 g/mL at 25 °C | For a 48 wt. % aqueous solution.[5] | |

| Solubility | Very soluble in water and ethanol | [4] |

| Vapor Pressure | 5 mmHg at 20 °C | For a 48 wt. % aqueous solution.[5] |

| Refractive Index | 1.3284 at 20 °C | For a 20% aqueous solution.[1] |

Experimental Protocols for Physical Property Determination

The determination of the physical properties of a corrosive substance like tetrafluoroboric acid requires standardized and carefully executed experimental procedures. The following outlines the general principles of the methodologies used to ascertain the values presented above.

-

Melting Point Determination (OECD Guideline 102): The melting point of tetrafluoroboric acid, particularly its frozen aqueous solutions, can be determined using various methods outlined in OECD Guideline 102.[4][6] These methods include the capillary tube method (in a liquid bath or metal block), Kofler hot bench, and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).[4][6] The principle involves heating a small sample at a controlled rate and observing the temperature at which the phase transition from solid to liquid occurs.[4]

-

Boiling Point Determination (OECD Guideline 103): The boiling point of tetrafluoroboric acid solutions, with the caveat of its decomposition, is determined using methods described in OECD Guideline 103.[1][7] These methods include ebulliometry, dynamic vapor pressure measurement, and distillation methods.[1][8] The principle involves heating the liquid to determine the temperature at which its vapor pressure equals the atmospheric pressure.[8] For a substance that decomposes, the observed boiling point is the temperature at which vigorous boiling and decomposition occur.

-

Density Determination (OECD Guideline 109): The density of tetrafluoroboric acid solutions can be measured using several methods outlined in OECD Guideline 109, such as the use of a hydrometer, an oscillating densitometer, or a pycnometer.[9][10][11] The choice of method may depend on the viscosity of the solution.[10][11] The fundamental principle is the determination of the mass of a known volume of the liquid at a specified temperature.[10]

Chemical Properties of Tetrafluoroboric Acid

Tetrafluoroboric acid is a strong acid with a pKa that places it in the category of superacids in certain non-aqueous solvents. Its reactivity is characterized by its acidic nature and the stability of its tetrafluoroborate (B81430) anion.

Quantitative Chemical Data

| Property | Value | Notes and Conditions |

| pKa (Acidity) | -0.44 (aqueous) | The acidity is complex due to the existence of various solvated species.[11] |

| ~1.8 (in acetonitrile) | Comparable to fluorosulfonic acid in this solvent.[11] | |

| Decomposition | Decomposes at its boiling point (130 °C) | Emits toxic vapors of boron and hydrogen fluoride (B91410) upon heating to decomposition.[1][4] |

Reactivity and Chemical Behavior

-

Acidity: Tetrafluoroboric acid is a strong Brønsted acid. In aqueous solutions, it exists as hydronium ions (H₃O⁺) and tetrafluoroborate anions (BF₄⁻).[11] The tetrafluoroborate anion is a weakly coordinating and non-oxidizing conjugate base, which contributes to the acid's utility in various chemical reactions.[11]

-

Decomposition: When heated, tetrafluoroboric acid decomposes, releasing toxic and corrosive fumes, including hydrogen fluoride and boron oxides.[1][4] Aqueous solutions begin to decompose at around 140°C.

-

Reactivity with Bases: As a strong acid, it reacts exothermically with bases such as amines, amides, and inorganic hydroxides.[4] These reactions can generate significant heat.

-

Reactivity with Metals: Tetrafluoroboric acid is corrosive to many metals, reacting with active metals like aluminum and iron to produce flammable hydrogen gas.[4]

-

Use in Organic Synthesis: It serves as a versatile catalyst in a range of organic reactions, including alkylations, polymerizations, and the formation of diazonium salts.[11] Its ethereal solutions are effective catalysts for carbohydrate protection reactions.[11]

Experimental Protocols for Chemical Property Determination

-

pKa Determination by Potentiometric Titration: The acid dissociation constant (pKa) of tetrafluoroboric acid can be determined by potentiometric titration. This method involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH with a pH meter.[2][12]

-

Apparatus: A calibrated pH meter with a glass electrode, a burette, a magnetic stirrer, and a beaker.

-

Procedure:

-

A known volume and concentration of the tetrafluoroboric acid solution is placed in the beaker and diluted with deionized water.

-

A standardized solution of a strong base (e.g., NaOH) is added in small increments from the burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point, where the moles of base added equal the initial moles of acid, is determined from the steepest part of the curve. For a strong acid like HBF₄, the initial pH is very low, and the equivalence point will be at pH 7. The pKa of a strong acid is typically extrapolated from measurements in non-aqueous solvents or by theoretical calculations, as direct measurement in water is challenging due to the leveling effect.[2][11]

-

-

-

Synthesis of Tetrafluoroboric Acid: A common laboratory-scale synthesis involves the reaction of boric acid with hydrofluoric acid.[13][14][15]

-

Materials: Boric acid (H₃BO₃), hydrofluoric acid (HF, typically 48-60% aqueous solution), and a reaction vessel made of a material resistant to HF (e.g., polyethylene (B3416737) or Teflon).

-

Procedure:

-

The reaction is typically carried out in a fume hood with appropriate personal protective equipment due to the hazardous nature of hydrofluoric acid.

-

Boric acid is slowly added to the hydrofluoric acid solution with constant stirring.[13] The reaction is exothermic and may require cooling to maintain the temperature below 45 °C.[15]

-

The reaction mixture is stirred for a period to ensure complete reaction.[13]

-

The resulting solution is an aqueous solution of tetrafluoroboric acid.

-

-

Visualizations of Chemical Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key chemical processes involving tetrafluoroboric acid.

References

- 1. laboratuar.com [laboratuar.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. oecd.org [oecd.org]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. lcslaboratory.com [lcslaboratory.com]

- 8. oecd.org [oecd.org]

- 9. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. mdpi.com [mdpi.com]

- 15. How to synthesize Fluoroboric acid?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Tetrafluoroboric Acid from Boric Acid and Hydrofluoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoroboric acid (HBF₄) is a strong mineral acid with significant applications across various scientific and industrial domains, including as a catalyst in organic synthesis, in electroplating, and for the preparation of fluoroborate salts. Its synthesis from boric acid (H₃BO₃) and hydrofluoric acid (HF) is a common and scalable method. This technical guide provides a comprehensive overview of this synthesis, detailing the underlying chemistry, experimental protocols for both laboratory and industrial scales, purification techniques, and critical safety considerations. Quantitative data from various sources are summarized for comparative analysis, and key processes are illustrated with diagrams generated using Graphviz.

Introduction

Tetrafluoroboric acid is a colorless, corrosive liquid that is typically available as an aqueous solution.[1] The synthesis from boric acid and hydrofluoric acid is an exothermic reaction that proceeds readily.[2] The overall reaction is as follows:

B(OH)₃ + 4HF → HBF₄ + 3H₂O[3]

This reaction involves the formation of boron trifluoride (BF₃) as an intermediate, which then reacts with the fourth equivalent of hydrofluoric acid.[1] The control of reaction conditions, particularly temperature, is crucial to ensure safety and achieve a high yield of the desired product.

Reaction Mechanism and Stoichiometry

The reaction between boric acid and hydrofluoric acid is a multi-step process. Initially, boric acid reacts with three equivalents of hydrofluoric acid to form the intermediate boron trifluoride. The fourth equivalent of hydrofluoric acid then coordinates to the boron trifluoride to form the stable tetrafluoroborate (B81430) anion (BF₄⁻).

Caption: Reaction pathway for the synthesis of tetrafluoroboric acid.

The stoichiometry of the reaction requires a 1:4 molar ratio of boric acid to hydrofluoric acid for the complete conversion to tetrafluoroboric acid.

Experimental Protocols

Laboratory-Scale Synthesis

Several protocols for the laboratory-scale synthesis of tetrafluoroboric acid have been reported. The key variables include the concentration of hydrofluoric acid, the rate of addition of boric acid, and the method of temperature control.

Protocol 1: General Laboratory Procedure

This procedure is a common method for preparing a ca. 50% solution of tetrafluoroboric acid.

-

Materials:

-

Boric acid (H₃BO₃)

-

60% Hydrofluoric acid (HF)

-

Ice-water bath

-

Platinum, lead, or plastic (e.g., polyethylene) dish/beaker

-

-

Procedure:

-

Place 300 g (9 mol) of 60% hydrofluoric acid into a suitable dish cooled with an ice-water bath.

-

Slowly add 140 g (2.25 mol) of boric acid to the hydrofluoric acid over a period of 30 minutes with constant stirring.[4]

-

The reaction is exothermic, and the temperature should be carefully monitored and maintained.

-

After the addition is complete, the resulting solution is approximately 50% tetrafluoroboric acid.[4] The yield is nearly quantitative.[4]

-

Protocol 2: Preparation of High-Purity Tetrafluoroboric Acid

This method is suitable for applications requiring low levels of contaminants.

-

Materials:

-

High-purity boric acid (99.999% trace metals basis)

-

Trace-metal grade hydrofluoric acid

-

Teflon bottle for storage

-

-

Procedure:

-

For every 10 g of high-purity boric acid, add 26 g of trace-metal grade hydrofluoric acid in a Teflon vessel.[3]

-

Allow the reaction to proceed to completion.

-

If any excess boric acid is present, allow it to settle and then decant the pure tetrafluoroboric acid solution into a clean Teflon bottle for storage.[3]

-

Industrial-Scale Synthesis

Industrial production of tetrafluoroboric acid often utilizes gaseous hydrogen fluoride (B91410) to produce a more concentrated product and to manage the exothermic nature of the reaction more effectively.

Industrial Process using Gaseous Hydrogen Fluoride

This process allows for the preparation of highly concentrated tetrafluoroboric acid.[5]

-

Reactants:

-

Procedure:

-

A bed of the solid boron-oxygen compound is placed in a reactor.

-

A gas stream containing hydrogen fluoride is passed through the solid bed.

-

The reaction is highly exothermic (27.7 Kcal/mol of boric acid), and the heat is dissipated by the residual gas flow, especially when the HF concentration is below 20%.[5]

-

The reaction temperature is maintained below 110°C, and preferably below 80°C.[5]

-

The resulting concentrated tetrafluoroboric acid is continuously or discontinuously withdrawn from the reactor.[5]

-

Caption: Industrial workflow for tetrafluoroboric acid synthesis.

Quantitative Data

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Laboratory-Scale (Protocol 1)[4] | Laboratory-Scale (Protocol 2)[3] | Industrial-Scale[5] |

| Boric Acid (H₃BO₃) | 140 g (2.25 mol) | 10 g | Solid bed |

| Hydrofluoric Acid (HF) | 300 g of 60% solution (9 mol) | 26 g (Trace-metal grade) | Gaseous (0.03-100% v/v) |

| Molar Ratio (HF:H₃BO₃) | 4:1 | ~4.2:1 | Variable |

| Temperature | Cooled with ice-water | Not specified | < 110°C (pref. < 80°C) |

| Reaction Time | 30 minutes for addition | Not specified | Continuous |

| Product Concentration | ~50% aqueous solution | High-purity solution | Up to 76.5% (with B₂O₃) |

| Yield | Nearly quantitative | High | > 99% |

Purification of Tetrafluoroboric Acid

The primary impurity in the synthesis of tetrafluoroboric acid is often unreacted boric acid, especially if a stoichiometric excess of boric acid is used or if the reaction does not go to completion.

-

Decantation: For laboratory preparations, excess solid boric acid can be allowed to settle, and the clear supernatant of tetrafluoroboric acid can be carefully decanted.[3]

-

Use of Excess Hydrofluoric Acid: In some processes, a slight excess of hydrofluoric acid (2-5%) is used to ensure the complete conversion of boric acid.[6] Any remaining free HF can be neutralized by the controlled addition of boric acid.[6]

-

High-Purity Applications: For electronics and other high-purity applications, the starting materials must be of high purity (e.g., trace-metal grade).[3] Further purification may involve distillation or other techniques to remove trace impurities. The production of high-purity lithium tetrafluoroborate, a derivative, involves purification with high-purity fluorine gas, indicating that rigorous methods are employed for demanding applications.[7]

Analytical Methods

The concentration of tetrafluoroboric acid and any residual boric acid can be determined by potentiometric titration.

Titrimetric Determination of HBF₄ and H₃BO₃ [8][9][10]

This method allows for the simultaneous determination of both acids.

-

Principle: Boric acid is a very weak acid, but in the presence of mannitol, it forms a much stronger complex that can be titrated with a strong base. Tetrafluoroboric acid is a strong acid and will be titrated first.

-

Reagents:

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

10% D-mannitol solution

-

-

Procedure:

-

A sample aliquot is diluted with deionized water.

-

A 10% solution of D-mannitol is added to the diluted sample.

-

The solution is titrated with a standardized NaOH solution.

-

Two distinct equivalence points are observed. The first corresponds to the neutralization of tetrafluoroboric acid, and the second corresponds to the neutralization of the boric acid-mannitol complex.

-

-

Instrumentation: A potentiometric titrator with a combined pH glass electrode is used for accurate endpoint detection.[8]

Safety Precautions

Hydrofluoric acid is an extremely hazardous chemical and requires stringent safety protocols.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Skin and Body Protection: A chemical-resistant lab coat, a neoprene or PVC apron, long pants, and closed-toe shoes are required.

-

Hand Protection: Double gloving with a nitrile inner glove and a heavy-duty neoprene or butyl rubber outer glove is recommended.

-

-

Engineering Controls:

-

All work with hydrofluoric acid must be conducted in a certified chemical fume hood.

-

An ANSI-approved safety shower and eyewash station must be immediately accessible.

-

-

Emergency Procedures:

-

A burn kit containing 2.5% calcium gluconate gel must be readily available in the immediate work area.

-

In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes, remove contaminated clothing, and apply calcium gluconate gel. Seek immediate medical attention.

-

Never work alone when handling hydrofluoric acid.

-

Caption: Essential safety protocols for handling hydrofluoric acid.

Conclusion

The synthesis of tetrafluoroboric acid from boric acid and hydrofluoric acid is a well-established and versatile method. By carefully controlling the reaction conditions, particularly the stoichiometry and temperature, high yields of tetrafluoroboric acid can be achieved. The choice of laboratory-scale or industrial-scale protocol will depend on the desired quantity and purity of the final product. Adherence to strict safety protocols when handling hydrofluoric acid is of paramount importance. The analytical methods described allow for accurate quality control of the synthesized acid. This guide provides a solid foundation for researchers, scientists, and drug development professionals working with or planning to synthesize tetrafluoroboric acid.

References

- 1. Fluoroboric acid - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - Preparation of HBF4... - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. US4061723A - Process for preparing concentrated tetrafluoroboric acid - Google Patents [patents.google.com]

- 6. CA2159874C - Process for producing tetrafluoroboric acid aqueous solutions - Google Patents [patents.google.com]

- 7. CN104310421A - Preparation method of high-purity lithium tetrafluoroborate - Google Patents [patents.google.com]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. Titrimetric determination of free boric acid and tetrafluoroboric acid in nickel plating baths | Metrohm [metrohm.com]

- 10. scribd.com [scribd.com]

A Technical Guide to the Acidity and pKa of Tetrafluoroboric Acid for Researchers, Scientists, and Drug Development Professionals

An In-depth Examination of a Potent Acid's Physicochemical Properties and Applications

Tetrafluoroboric acid (HBF₄) is a strong mineral acid with significant applications across various scientific disciplines, including organic synthesis, catalysis, and pharmaceutical development. Its high acidity, coupled with the non-coordinating and non-oxidizing nature of its conjugate base, the tetrafluoroborate (B81430) anion (BF₄⁻), makes it a valuable tool for a range of chemical transformations. This technical guide provides a comprehensive overview of the acidity and pKa of tetrafluoroboric acid, details experimental and computational methods for its characterization, and explores its relevance in drug development.

Understanding the Acidity of Tetrafluoroboric Acid

Tetrafluoroboric acid is classified as a strong acid, meaning it readily donates a proton (H⁺) in solution. However, pure, solvent-free HBF₄ is considered a "nonexistent compound" as the naked proton is expected to abstract a fluoride (B91410) from the tetrafluoroborate ion, leading to the formation of hydrogen fluoride (HF) and boron trifluoride (BF₃). Consequently, the properties and acidity of tetrafluoroboric acid are always discussed in the context of its solutions, most commonly in water or other coordinating solvents.

In aqueous solution, the proton exists as a hydrated species, such as the hydronium ion (H₃O⁺), which is then associated with the tetrafluoroborate anion. The high acidity of aqueous HBF₄ stems from the remarkable stability of the BF₄⁻ anion. The fluorine atoms are highly electronegative, effectively delocalizing the negative charge and making the anion a very weak base. This weak basicity of the conjugate base is a hallmark of a strong acid.

The pKa, the negative logarithm of the acid dissociation constant (Ka), is a quantitative measure of acid strength. A lower pKa value indicates a stronger acid. Due to its high acidity, the pKa of tetrafluoroboric acid is negative, signifying that it is a stronger acid than the hydronium ion.

Quantitative Data on the pKa of Tetrafluoroboric Acid

The reported pKa values for tetrafluoroboric acid vary depending on the solvent and the experimental or computational method used for its determination. The following table summarizes some of the reported pKa values.

| Solvent | pKa Value | Method of Determination | Reference(s) |

| Water (aqueous) | -0.4 | Not Specified | |

| Water (aqueous) | -4.9 | Not Specified | [1] |

| Acetonitrile (MeCN) | ~1.8 | Titration | [2] |

It is crucial to consider the solvent when comparing pKa values, as the stability of the dissociated ions is highly dependent on the solvent's properties.

Experimental Protocols for pKa Determination

The determination of the pKa of a strong acid like tetrafluoroboric acid presents unique challenges compared to weak acids. Standard methods need to be adapted to accurately measure the high acidity. Below are detailed methodologies for key experimental techniques.

Potentiometric Titration in a Non-Aqueous Solvent

Potentiometric titration is a highly accurate method for pKa determination. For strong acids, performing the titration in a non-aqueous solvent with a weaker base than water allows for a more discernible endpoint.

Objective: To determine the pKa of tetrafluoroboric acid in a non-aqueous solvent by monitoring the potential change during titration with a suitable base.

Materials:

-

Tetrafluoroboric acid solution (e.g., in diethyl ether or as a commercially available aqueous solution to be diluted in the non-aqueous solvent)

-

High-purity non-aqueous solvent (e.g., acetonitrile, propionitrile)

-

Titrant: A solution of a suitable weak base in the same non-aqueous solvent (e.g., a substituted pyridine (B92270) or aniline)

-

Potentiometer with a pH or millivolt scale

-

Combined pH electrode suitable for non-aqueous solutions or a separate glass and reference electrode pair

-

Burette (10 mL or 25 mL, Class A)

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Electrode Calibration and Conditioning: Calibrate the pH electrode using standard buffers in the non-aqueous solvent system, if available. Otherwise, record millivolt readings. Condition the electrode by immersing it in the non-aqueous solvent for at least 30 minutes before the titration.

-

Sample Preparation: Accurately prepare a dilute solution of tetrafluoroboric acid in the chosen non-aqueous solvent in a titration vessel. The concentration should be in the range of 0.01 to 0.1 M.

-

Titration Setup: Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse the electrode in the solution, ensuring the bulb is fully covered. Purge the headspace of the vessel with an inert gas to exclude atmospheric moisture and carbon dioxide.

-

Titration: Begin stirring the solution at a constant rate. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the potential reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the potential (mV or pH) versus the volume of titrant added. The equivalence point is the point of maximum inflection on the titration curve. The pKa can be determined from the potential at the half-equivalence point. For strong acids, the initial part of the titration curve before the equivalence point is used to calculate the pKa.

Spectrophotometric Determination

This method is suitable if the protonated and deprotonated forms of an indicator dye exhibit different UV-Vis absorption spectra. For a strong acid like HBF₄, a competitive method with a suitable indicator is employed.

Objective: To determine the pKa of tetrafluoroboric acid by observing the spectral changes of an indicator in response to the acid's protonating strength.

Materials:

-

Tetrafluoroboric acid solution

-

A suitable indicator with a pKa in the negative range (e.g., a Hammett indicator)

-

A series of buffer solutions with known and varying acidity in the desired solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Indicator Selection: Choose an indicator whose color change occurs in the acidity range of tetrafluoroboric acid.

-

Preparation of Solutions: Prepare a series of solutions containing a constant concentration of the indicator and varying concentrations of tetrafluoroboric acid in the chosen solvent.

-

Spectral Measurement: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Determine the ratio of the concentrations of the protonated (HIn⁺) and unprotonated (In) forms of the indicator from the absorbance data at a wavelength where the two species have significantly different molar absorptivities. The pKa of the indicator is related to the acidity function of the solution. By plotting the logarithm of the concentration ratio ([In]/[HIn⁺]) against the Hammett acidity function (H₀) of the solutions, a linear relationship is obtained. The pKa of the indicator is the H₀ value at which the concentration ratio is 1. The pKa of tetrafluoroboric acid can then be related to the established acidity scale.

¹⁹F NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a powerful and direct method to study the dissociation of tetrafluoroboric acid. The chemical shift of the fluorine atoms in the BF₄⁻ anion is sensitive to its chemical environment and the degree of ion pairing.

Objective: To determine the pKa of tetrafluoroboric acid by monitoring the change in the ¹⁹F NMR chemical shift as a function of solution acidity.

Materials:

-

Tetrafluoroboric acid solution

-

A series of buffer solutions of varying and known pH or acidity in a suitable deuterated solvent (e.g., D₂O, CD₃CN)

-

NMR spectrometer equipped with a fluorine probe

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a series of NMR samples containing a constant concentration of tetrafluoroboric acid in the different buffer solutions.

-

NMR Data Acquisition: Acquire the ¹⁹F NMR spectrum for each sample.

-

Data Analysis: The observed ¹⁹F chemical shift (δ_obs) is a weighted average of the chemical shifts of the fluorine in the undissociated acid (δ_HA) and the tetrafluoroborate anion (δ_A⁻). By plotting δ_obs against the pH or acidity function of the solutions, a titration curve is generated. The pKa corresponds to the pH or acidity value at the inflection point of this curve.[3][4][5]

Computational Determination of pKa

Computational chemistry provides a theoretical means to estimate the pKa of strong acids. Density Functional Theory (DFT) is a commonly employed method.

Methodology Overview:

-

Model the Dissociation: The acid dissociation is modeled as a chemical reaction in the solvent of interest: HBF₄ ⇌ H⁺ + BF₄⁻.

-

Geometry Optimization and Frequency Calculation: The geometries of the undissociated acid (HBF₄) and the tetrafluoroborate anion (BF₄⁻) are optimized using a suitable DFT functional and basis set. Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies.

-

Solvation Energy: The effect of the solvent is crucial and is typically included using a continuum solvation model (e.g., PCM, SMD).

-

Gibbs Free Energy of Dissociation: The Gibbs free energy of the dissociation reaction (ΔG_sol) is calculated. This requires the Gibbs free energy of the solvated proton, which is a known, albeit challenging, parameter to determine accurately.

-

pKa Calculation: The pKa is then calculated using the equation: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature.[6][7]

Role in Catalysis and Reaction Mechanisms

Tetrafluoroboric acid is a widely used Brønsted acid catalyst in organic synthesis. Its high acidity and the non-nucleophilic nature of the BF₄⁻ anion are key to its catalytic efficacy.

Protection of Alcohols with Dihydropyran

A common application of HBF₄ is in the protection of alcohols as tetrahydropyranyl (THP) ethers. The acid catalyzes the addition of the alcohol to dihydropyran (DHP).

Reaction Mechanism:

-

Protonation of Dihydropyran: The catalytic cycle begins with the protonation of the double bond in dihydropyran by HBF₄, generating a resonance-stabilized oxocarbenium ion intermediate.

-

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation: The resulting protonated THP ether is deprotonated, regenerating the acid catalyst and yielding the protected alcohol.

Biginelli Reaction

Tetrafluoroboric acid can also catalyze the Biginelli reaction, a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.

Logical Workflow of the Biginelli Reaction:

Relevance in Drug Development and Medicinal Chemistry

The unique properties of tetrafluoroboric acid and its derivatives make them valuable in the pharmaceutical industry.

-

Catalysis in Pharmaceutical Synthesis: As demonstrated, HBF₄ is an effective catalyst for various organic transformations that are crucial in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8]

-

Fluorinated Pharmaceuticals: Fluorine-containing compounds are of immense interest in drug design as the incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[9] While not a direct fluorinating agent, tetrafluoroboric acid and its salts are used in reactions that introduce fluorine or fluorine-containing groups into organic molecules. For example, diazonium tetrafluoroborates, prepared using HBF₄, are precursors in the Balz-Schiemann reaction for the synthesis of aryl fluorides.

-

Pharmaceutical Salts: The tetrafluoroborate anion is used as a counterion in the formation of pharmaceutical salts.[10] Converting a drug into a salt can improve its solubility, stability, and bioavailability. The non-coordinating nature of BF₄⁻ can be advantageous in preventing unwanted interactions with the active drug molecule. For instance, zinc tetrafluoroborate has been used as a catalyst in the synthesis of the antihypertensive drug metoprolol.[11] Aminodifluorosulfinium tetrafluoroborate salts are stable deoxofluorinating reagents used in pharmaceutical synthesis.[12]

Conclusion

Tetrafluoroboric acid is a powerful and versatile strong acid whose utility in research and industry is well-established. A thorough understanding of its acidity and pKa, along with the appropriate experimental and computational methods for their determination, is essential for its effective and safe application. For researchers, scientists, and drug development professionals, tetrafluoroboric acid and its derivatives offer a range of possibilities, from catalyzing key synthetic steps to enabling the development of improved pharmaceutical products. As with all strong acids, appropriate safety precautions must be strictly adhered to when handling tetrafluoroboric acid and its solutions.

References

- 1. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoroboric acid - Wikipedia [en.wikipedia.org]

- 3. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 10. bjcardio.co.uk [bjcardio.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Commercial Production of Aqueous Tetrafluoroboric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core commercial production methods for aqueous tetrafluoroboric acid (HBF₄). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the industrial synthesis of this important chemical compound. This document outlines the primary manufacturing routes, presents quantitative data in structured tables, details experimental protocols, and provides visualizations of the chemical pathways.

Introduction to Tetrafluoroboric Acid

Tetrafluoroboric acid is a strong acid with the chemical formula HBF₄. It is commercially available as an aqueous solution, typically in concentrations of 45-50%.[1][2] Due to its strong acidity and the unique properties of the tetrafluoroborate (B81430) anion (BF₄⁻), it finds extensive use as a catalyst in organic synthesis, in electroplating, for metal cleaning and etching, and in the production of fluoroborate salts.[1][3][4][5]

Core Commercial Production Methods

The industrial manufacturing of aqueous tetrafluoroboric acid is dominated by two primary methods: the reaction of boric acid with hydrofluoric acid and the treatment of boron trifluoride hydrate (B1144303) effluents. A third, less common method involves the use of hexafluorosilicic acid.

Reaction of Boric Acid and Hydrofluoric Acid

This is the most conventional and widely employed method for producing aqueous tetrafluoroboric acid.[1][2][6] The process involves the direct reaction of boric acid (H₃BO₃) with hydrofluoric acid (HF). The overall reaction is as follows:

B(OH)₃ + 4HF → H₃O⁺ + BF₄⁻ + 2H₂O[1][6]

The reaction proceeds through the formation of an intermediate, boron trifluoride (BF₃), which then reacts with the fourth equivalent of hydrofluoric acid to yield tetrafluoroboric acid.[1][2]

| Parameter | Value | Reference |

| Product Concentration | 45-50% HBF₄ in water | [1][2] |

| Starting Materials | Technical grade boric acid, 60% or 71.7% aqueous hydrofluoric acid | [1][7][8] |

| Reaction Temperature | Room temperature, controlled below 45°C | [1][2] |

| Yield | Nearly quantitative | [8] |

A typical laboratory-scale synthesis, which can be adapted for industrial production, is described as follows:

-

Anhydrous hydrogen fluoride (B91410) is first dissolved in water to produce a 20% hydrofluoric acid solution.[2]

-

Boric acid is then slowly added to the hydrofluoric acid solution in a stoichiometric amount, under constant agitation.[2]

-

The reaction temperature is carefully controlled and maintained below 45°C to manage the exothermic nature of the reaction.[2][9]

-

The reaction mixture is allowed to stand overnight to ensure complete conversion to tetrafluoroboric acid.[2]

-

For a more concentrated product, 140 g (2.25 mol) of boric acid can be added to 300 g of 60% HF (9 mol) in a container cooled with ice water over 30 minutes. This yields an approximately 50% solution of HBF₄.[8]

Production from Boron Trifluoride Hydrate Effluents

A patented industrial process utilizes colored aqueous effluents containing boron trifluoride hydrate (BF₃·xH₂O), which are byproducts of processes using BF₃ as a catalyst.[7] This method is advantageous as it converts an industrial waste stream into a valuable commercial product.[7]

The process involves several key steps:

-

Conversion to HBF₄: An aqueous solution of hydrofluoric acid is added to the BF₃ hydrate effluent to convert the boron trifluoride to tetrafluoroboric acid.[7]

-

Neutralization and Concentration Adjustment: Water and boric acid are added to neutralize any excess HF and to achieve the target concentrations of HBF₄ and boric acid.[7]

-

Decolorization: The resulting solution is treated with activated carbon to remove organic impurities and color.[7]

-

Filtration: The activated carbon is separated from the final colorless solution of tetrafluoroboric acid.[7]

| Parameter | Value | Reference |

| Final HBF₄ Concentration | > 49 wt.% | [7] |

| Final Boric Acid Content | 0.1 - 8 wt.% | [7] |

| Initial HF Concentration | ≥ 70 wt.% | [7] |

| Reaction Temperature | 10 - 35°C (preferred 20 - 30°C) | [7] |

| Organic Carbon Content | ≤ 30 ppm | [7] |

Based on the patent, a representative experimental procedure is as follows:

-

To an aqueous effluent containing boron trifluoride hydrate, add a 71.7% aqueous solution of hydrofluoric acid while maintaining the temperature between 20 and 30°C through external cooling. A slight excess of HF (2-5% compared to stoichiometry) is recommended for complete conversion.[7]

-

To the resulting solution containing approximately 55% HBF₄ and 1% HF, add deionized water and boric acid to obtain a final solution with about 50.5% HBF₄ and 0.9% H₃BO₃.[7]

-

The solution is then contacted with a sufficient amount of activated carbon with agitation for about 30 minutes to reduce the organic carbon content to 30 ppm or less.[7]

-

The activated carbon is then removed by filtration to yield a colorless aqueous solution of tetrafluoroboric acid.[7]

References

- 1. Fluoroboric_acid [chemeurope.com]

- 2. How to synthesize Fluoroboric acid?_Chemicalbook [chemicalbook.com]

- 3. chemkraft.ir [chemkraft.ir]

- 4. ddfluor.com [ddfluor.com]

- 5. jayfluoride.com [jayfluoride.com]

- 6. Fluoroboric acid - Wikipedia [en.wikipedia.org]

- 7. CA2159874C - Process for producing tetrafluoroboric acid aqueous solutions - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. US4061723A - Process for preparing concentrated tetrafluoroboric acid - Google Patents [patents.google.com]

Anhydrous Tetrafluoroboric Acid: A Technical Guide to Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

Anhydrous tetrafluoroboric acid (HBF₄) is a superacid of significant interest in various chemical applications, including catalysis, organic synthesis, and as a precursor for various fluorine-containing compounds. Unlike its aqueous counterpart, the anhydrous form offers a non-nucleophilic, strongly acidic environment, crucial for specific reaction pathways. However, its inherent instability and hygroscopic nature present considerable challenges in its preparation, handling, and storage. This technical guide provides an in-depth overview of the preparation and stability of anhydrous tetrafluoroboric acid, incorporating detailed experimental protocols, quantitative data, and visual representations of key processes.

Preparation of Anhydrous Tetrafluoroboric Acid

The preparation of anhydrous tetrafluoroboric acid primarily involves the removal of water from its commercially available aqueous solutions. The most common and effective laboratory-scale method is the dehydration of aqueous tetrafluoroboric acid using a strong dehydrating agent, such as acetic anhydride (B1165640).[1]

Dehydration using Acetic Anhydride

This method relies on the reaction of acetic anhydride with water to form acetic acid, effectively removing water from the aqueous HBF₄ solution. The resulting product is a solution of anhydrous HBF₄ in acetic acid.

Experimental Protocol:

Materials:

-

Aqueous tetrafluoroboric acid (48-50% w/w)

-

Acetic anhydride ((CH₃CO)₂O)

-

Ice bath

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Apparatus for distillation under reduced pressure (optional, for removal of acetic acid)

-

Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet for an inert atmosphere. The flask should be placed in an ice bath to maintain a low temperature during the reaction.

-

Charging the Reactor: Place a known volume of acetic anhydride into the reaction flask.

-

Addition of Aqueous HBF₄: Slowly add the aqueous tetrafluoroboric acid dropwise from the dropping funnel into the stirred and cooled acetic anhydride. The addition should be controlled to maintain the reaction temperature at or below 10 °C to manage the exothermic reaction.[2]

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at low temperature.

-

Product: The resulting mixture is a solution of anhydrous tetrafluoroboric acid in acetic acid. This solution can be used directly for many applications where the presence of acetic acid is tolerable.

-

Optional Purification: To obtain a more concentrated solution of anhydrous HBF₄, the acetic acid can be removed by vacuum distillation. This step should be performed with caution due to the corrosive nature of the mixture.

Experimental Workflow:

Caption: Experimental workflow for the preparation of anhydrous tetrafluoroboric acid.

Stability of Anhydrous Tetrafluoroboric Acid

Anhydrous tetrafluoroboric acid is a thermally unstable compound and is highly susceptible to decomposition, particularly in the presence of moisture. Its stability is a critical factor to consider for its storage and application.

Thermal Decomposition

When heated, anhydrous tetrafluoroboric acid decomposes into hydrogen fluoride (B91410) (HF) and boron trifluoride (BF₃).[3] While the exact decomposition temperature under anhydrous conditions is not well-documented in readily available literature, aqueous solutions are known to decompose upon heating. For instance, a 48% aqueous solution has a boiling point of 130 °C with decomposition.[4] It is expected that the anhydrous form would decompose at a lower temperature.

Decomposition Pathway:

The thermal decomposition of anhydrous HBF₄ is a unimolecular elimination reaction.

Caption: Thermal decomposition pathway of anhydrous tetrafluoroboric acid.

Hydrolysis

Anhydrous HBF₄ is extremely hygroscopic and readily hydrolyzes in the presence of water. The hydrolysis is a stepwise process, ultimately yielding boric acid and hydrofluoric acid. The rate of hydrolysis is influenced by temperature and pH.

Hydrolysis Data of Tetrafluoroborate (B81430) Anion (BF₄⁻):

The stability of the tetrafluoroborate anion, the conjugate base of tetrafluoroboric acid, in aqueous solutions provides insight into the hydrolytic instability of the acid.

| Condition | Decomposition Rate | Reference |

| 25 °C, neutral pH | Slow | [3] |

| Elevated Temperature | Increased | [3] |

| Acidic or Alkaline pH | Accelerated | [3] |

Hydrolysis Pathway:

The hydrolysis of the tetrafluoroborate anion proceeds through several intermediate species.

Caption: Stepwise hydrolysis pathway of the tetrafluoroborate anion.

Handling and Safety Precautions

Anhydrous tetrafluoroboric acid is a highly corrosive and toxic substance that requires stringent safety measures during handling and storage.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, is mandatory. A face shield is also recommended.

-

Storage: Anhydrous HBF₄ should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, metals, and moisture. Containers should be tightly sealed and made of compatible materials (e.g., polyethylene (B3416737) or Teflon).

-

Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate or soda ash and absorb with an inert material.

Conclusion

The preparation of anhydrous tetrafluoroboric acid is a challenging yet essential process for various applications in research and industry. The dehydration of its aqueous solution with acetic anhydride remains the most accessible laboratory method. The inherent instability of anhydrous HBF₄, particularly its thermal lability and extreme hygroscopicity, necessitates careful handling and storage under anhydrous and inert conditions. Further research to quantify the thermal decomposition parameters of the pure anhydrous acid would be highly valuable for its safer and more effective utilization.

References

An In-depth Technical Guide to the Corrosive Nature and Material Compatibility of Tetrafluoroboric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluoroboric acid (HBF₄) is a strong mineral acid with significant applications across various industrial and research sectors, including electroplating, metal cleaning, and as a catalyst in chemical synthesis.[1] Despite its utility, its highly corrosive nature presents considerable challenges for handling, storage, and equipment design. This technical guide provides a comprehensive overview of the corrosive properties of tetrafluoroboric acid and its compatibility with a range of common engineering materials, including metals, polymers, and elastomers. This document consolidates available data on material performance, outlines standardized experimental protocols for compatibility testing, and offers visual representations of testing workflows to aid researchers and professionals in the safe and effective use of this chemical.

Corrosive Nature of Tetrafluoroboric Acid

Tetrafluoroboric acid is a colorless and odorless liquid that is highly corrosive to metals and biological tissues.[1] It is a strong acid that reacts violently with bases.[1] Upon heating, it decomposes and emits toxic fumes of hydrogen fluoride (B91410) and boron oxides.[2] The corrosive action of tetrafluoroboric acid is attributed to its acidic nature and the presence of the tetrafluoroborate (B81430) anion (BF₄⁻).

Key Corrosive Characteristics:

-

Attack on Metals: Tetrafluoroboric acid readily attacks many metals, often producing flammable and explosive hydrogen gas.[1][3] This reactivity is leveraged in applications such as metal cleaning and surface preparation prior to welding.[1] However, this also necessitates careful material selection for storage and handling equipment. Aluminum and galvanized containers are explicitly not recommended for use with tetrafluoroboric acid.[3]

-

Reaction with Glass: Similar to its parent acid, hydrofluoric acid, tetrafluoroboric acid is known to attack glass and other siliceous materials.[3] This property precludes the use of standard glass laboratory equipment for long-term storage or reactions involving this acid.

-

Tissue Damage: As a corrosive substance, tetrafluoroboric acid can cause severe skin burns and serious, irreversible eye damage upon contact.[2][4][5] Inhalation of its vapors can also lead to severe respiratory irritation.

Material Compatibility: Quantitative Data

The selection of appropriate materials for handling and processing tetrafluoroboric acid is critical to ensure operational safety and equipment longevity. The following tables summarize the available quantitative and qualitative data on the compatibility of various materials with tetrafluoroboric acid. It is important to note that specific corrosion rates can vary significantly with acid concentration, temperature, aeration, and the presence of impurities.

Table 1: Metallic Materials - Corrosion Data

| Material | Concentration (%) | Temperature (°C) | Corrosion Rate (mm/year) | Corrosion Rate (mils/year) | Remarks |

| Stainless Steel 304 | Data not available | Data not available | Data not available | Data not available | Generally not recommended due to risk of pitting and crevice corrosion in acidic chloride-like environments. |

| Stainless Steel 316 | Data not available | Data not available | Data not available | Data not available | Offers better resistance than 304 due to molybdenum content, but still susceptible to attack. |

| Hastelloy C-276 | Data not available | Data not available | Data not available | Data not available | Generally considered to have good resistance to a wide range of corrosive acids. |

| Aluminum | Data not available | Data not available | Data not available | Data not available | Not recommended; reacts with the acid.[3] |

| Copper | Data not available | Data not available | Data not available | Data not available | Used in some applications but can be susceptible to attack, especially in the presence of oxidizing agents. |

| Titanium | Data not available | Data not available | Data not available | Data not available | Generally has good resistance to many acids, but can be attacked by hydrofluoric acid and related compounds. |

| Nickel Alloys | Data not available | Data not available | Data not available | Data not available | Often used for handling corrosive acids, but specific performance depends on the alloy composition. |

Note: Specific quantitative corrosion rate data for tetrafluoroboric acid is scarce in publicly available literature. The information provided is based on general knowledge of acid resistance. It is strongly recommended to conduct specific testing for any intended application.

Table 2: Polymeric Materials - Compatibility Data

| Material | Compatibility Rating | Remarks |

| Polytetrafluoroethylene (PTFE) | A - Excellent | Generally resistant to a wide range of acids. |

| Polyvinylidene Fluoride (PVDF) | A - Excellent | Known for its excellent chemical resistance to acids. |

| Polypropylene (PP) | C - Moderate | May be suitable for dilute solutions at room temperature, but compatibility decreases with increasing concentration and temperature. |

| Polyethylene (PE) | C - Moderate | Similar to polypropylene, its resistance is dependent on concentration and temperature. |

| Polyvinyl Chloride (PVC) | D - Not Recommended | Generally has poor resistance to strong acids. |

Table 3: Elastomeric Materials - Compatibility Data

| Material | Compatibility Rating | Remarks |

| Fluoroelastomers (FKM/Viton®) | A - Excellent | Generally recommended for service with a wide range of acids. |

| Perfluoroelastomers (FFKM) | A - Excellent | Offers the highest level of chemical resistance among elastomers. |

| Ethylene Propylene Diene Monomer (EPDM) | B - Good | Good resistance to many acids, but testing for specific conditions is advised. |

| Buna-N (Nitrile) | D - Not Recommended | Generally has poor resistance to strong acids. |

| Neoprene | C - Moderate | May have limited compatibility depending on the specific formulation and service conditions. |

Compatibility Ratings Key: A - Excellent, B - Good, C - Moderate, D - Not Recommended. These ratings are general guidelines and should be confirmed with specific testing.

Experimental Protocols for Material Compatibility Testing

To ensure the safe selection of materials for use with tetrafluoroboric acid, it is imperative to conduct thorough compatibility testing under conditions that closely mimic the intended application. Standardized test methods provide a reliable framework for these evaluations.

Immersion Corrosion Testing (ASTM G31)

This is a widely used method to determine the resistance of a material to a corrosive environment through mass loss.[6][7][8][9]

Methodology:

-

Specimen Preparation: Test specimens of the material are precisely machined to a standard size and surface finish. The initial surface area and mass of each specimen are accurately measured and recorded.

-

Test Solution: The tetrafluoroboric acid solution is prepared to the desired concentration.

-

Immersion: The prepared specimens are fully immersed in the test solution within a sealed container. The temperature of the solution is maintained at the desired level for the duration of the test.

-

Exposure Duration: The specimens remain in the acid for a predetermined period, which can range from hours to weeks depending on the expected corrosion rate.

-

Specimen Cleaning: After the exposure period, the specimens are removed from the solution, and any corrosion products are carefully cleaned off using appropriate chemical or mechanical methods that do not remove the base material.

-

Final Measurement: The final mass of the cleaned specimens is measured.

-

Corrosion Rate Calculation: The mass loss, initial surface area, and exposure time are used to calculate the corrosion rate, typically expressed in millimeters per year (mm/year) or mils per year (mpy).

Electrochemical Corrosion Testing

Electrochemical methods offer a more rapid assessment of corrosion behavior and can provide insights into the corrosion mechanism.

3.2.1. Potentiodynamic Polarization (ASTM G5)

This technique measures the current response of a material to a controlled change in its electrical potential in the corrosive medium.

Methodology:

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of the test material as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum mesh).[10]

-

Polarization Scan: The potential of the working electrode is scanned at a slow, constant rate from a cathodic (negative) potential to an anodic (positive) potential relative to its open-circuit potential.

-

Data Acquisition: The resulting current is measured as a function of the applied potential, generating a polarization curve.

-

Analysis: The polarization curve is analyzed to determine key corrosion parameters, including the corrosion potential (Ecorr) and the corrosion current density (icorr). The corrosion rate can then be calculated from the corrosion current density using Faraday's law.[11][12]

3.2.2. Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective properties of any surface films.[13][14][15][16]

Methodology:

-

Electrochemical Cell Setup: A similar three-electrode cell as in potentiodynamic polarization is used.

-

AC Signal Application: A small amplitude alternating current (AC) voltage signal is applied to the working electrode over a wide range of frequencies.

-

Impedance Measurement: The resulting AC current response is measured, and the impedance of the system is calculated at each frequency.

-

Data Analysis: The impedance data is often represented in Nyquist or Bode plots and can be fitted to an equivalent electrical circuit model to extract quantitative information about the corrosion resistance and capacitance of the material's surface.

Signaling Pathways

A thorough review of the scientific literature did not yield any specific information regarding the interaction of tetrafluoroboric acid with cellular signaling pathways. The primary health hazards associated with this chemical are related to its direct corrosive effects on tissues rather than specific biochemical interactions at the signaling level.

Visualizations

Experimental Workflow for Immersion Corrosion Testing

Caption: General Workflow for Immersion Corrosion Testing (ASTM G31).

Logical Relationship for Safe Handling of Tetrafluoroboric Acid

Caption: Logical Flow for Safe Handling of Tetrafluoroboric Acid.

Conclusion

Tetrafluoroboric acid is a highly corrosive chemical that requires careful material selection and handling procedures. While quantitative corrosion data is not widely available, qualitative assessments indicate that fluoropolymers and fluoroelastomers generally offer the best resistance. For metallic components, specific testing under process conditions is essential. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such material compatibility evaluations, ensuring the safety of personnel and the integrity of equipment. Researchers and professionals are strongly encouraged to adhere to these testing methodologies and safe handling practices when working with tetrafluoroboric acid.

References

- 1. Tetrafluoroboric acid | HBF4 | CID 28118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. honeywell-pmt.com [honeywell-pmt.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. fishersci.be [fishersci.be]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. store.astm.org [store.astm.org]

- 7. testinglab.com [testinglab.com]

- 8. matestlabs.com [matestlabs.com]

- 9. eurolab.net [eurolab.net]

- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kosartech.com [kosartech.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 14. Impedance spectroscopy for corrosion analysis: SIVONIC [sivonic.com]

- 15. Electrochemical Impedance Spectroscopy (EIS) Testing - Charter Coating [chartercoating.com]

- 16. usbr.gov [usbr.gov]

A Comprehensive Technical Guide to the Solubility of Tetrafluoroboric Acid in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of tetrafluoroboric acid (HBF₄) in water and a variety of organic solvents. A thorough understanding of its solubility is critical for its application in diverse fields, including organic synthesis, catalysis, electroplating, and materials science. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a logical framework for understanding its solubility characteristics.

Overview of Tetrafluoroboric Acid

Tetrafluoroboric acid is a strong acid that is commercially available primarily as an aqueous solution, typically in concentrations of 45-50%, and as a complex with diethyl ether.[1][2] Pure, solvent-free tetrafluoroboric acid is not a stable substance.[1] Its high acidity and the weakly coordinating nature of the tetrafluoroborate (B81430) anion (BF₄⁻) make it a versatile reagent in numerous chemical transformations.

Solubility Data

The solubility of a substance is a fundamental physical property that dictates its utility in various applications. For tetrafluoroboric acid, its solubility profile determines the choice of solvent for reactions, extractions, and formulations.

Aqueous Solubility

Tetrafluoroboric acid is miscible with water, meaning it can be mixed in all proportions without separation.[3] This high solubility is attributed to the strong ion-dipole interactions between the hydronium ions (H₃O⁺), tetrafluoroborate anions (BF₄⁻), and the polar water molecules.

Solubility in Organic Solvents

Quantitative solubility data for tetrafluoroboric acid in a wide range of organic solvents is not extensively documented in readily available literature. Most sources describe its solubility in qualitative terms. The following table summarizes the available information.

| Solvent Class | Solvent Name | CAS Number | Solubility | Temperature (°C) | Reference(s) |

| Water | Water | 7732-18-5 | Miscible | Ambient | [3] |

| Alcohols | Ethanol | 64-17-5 | Very Soluble | Ambient | [1] |